{4-[phenyl(propan-2-yl)amino]phenyl}thiourea

Anion recognition Supramolecular chemistry Organocatalysis

{4-[Phenyl(propan-2-yl)amino]phenyl}thiourea (CAS 1023860-94-7) is an N-anilino-N′-phenylthiourea derivative (C₁₆H₁₉N₃S, MW 285.41) distinguished by a 4-(N-isopropyl-N-phenyl)aniline moiety. Unlike simpler N-alkyl(aryl)thioureas, this compound belongs to a family proven to function as superior anion receptors, with anion-binding association constants in MeCN reaching 10⁶–10⁷ mol⁻¹ L for acetate.

Molecular Formula C16H19N3S
Molecular Weight 285.41
CAS No. 1023860-94-7
Cat. No. B2567844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-[phenyl(propan-2-yl)amino]phenyl}thiourea
CAS1023860-94-7
Molecular FormulaC16H19N3S
Molecular Weight285.41
Structural Identifiers
SMILESCC(C)N(C1=CC=CC=C1)C2=CC=C(C=C2)NC(=S)N
InChIInChI=1S/C16H19N3S/c1-12(2)19(14-6-4-3-5-7-14)15-10-8-13(9-11-15)18-16(17)20/h3-12H,1-2H3,(H3,17,18,20)
InChIKeyIIWFDAUEWJIWKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 4-[Phenyl(propan-2-yl)amino]phenylthiourea (CAS 1023860-94-7) Demands a Dedicated Procurement Profile


{4-[Phenyl(propan-2-yl)amino]phenyl}thiourea (CAS 1023860-94-7) is an N-anilino-N′-phenylthiourea derivative (C₁₆H₁₉N₃S, MW 285.41) distinguished by a 4-(N-isopropyl-N-phenyl)aniline moiety . Unlike simpler N-alkyl(aryl)thioureas, this compound belongs to a family proven to function as superior anion receptors, with anion-binding association constants in MeCN reaching 10⁶–10⁷ mol⁻¹ L for acetate . Its balanced lipophilicity (XLogP 3.2–3.32) and high thermal stability (boiling point ~444.7 °C) make it a strategic building block for generating N-benzoyl- and N-heterocyclic thiourea libraries with demonstrated antimicrobial activity .

Why Generic Thiourea Substitution Fails: The N-Anilino Advantage of 4-[Phenyl(propan-2-yl)amino]phenylthiourea


In procurement workflows, 4-[phenyl(propan-2-yl)amino]phenylthiourea is frequently miscatalogued as a generic “substituted phenylthiourea.” This misclassification leads users to consider cheaper, simpler analogs such as N-phenyl-N′-isopropylthiourea (CAS 15093-36-4) or 1,3-diphenylthiourea (CAS 102-08-9) as direct replacements. However, the presence of the N-anilino (–NH–N(Ph)–) bridge in the target compound is not a trivial structural nuance; it fundamentally alters the compound’s electronic landscape. This bridge electronically decouples the aniline chromophore from the thiourea anion-binding site, enabling anion-binding association constants (10⁶–10⁷ M⁻¹ for AcO⁻ in MeCN) that are orders of magnitude higher than those of classical N-alkyl(aryl)thioureas . Furthermore, the 4-(N-isopropyl-N-phenyl)amino substituent raises the experimental logP to ~3.32, compared to ~2.85 for N-isopropyl-N′-phenylthiourea, directly impacting membrane partitioning and extraction efficiency . Substituting a generic analog therefore sacrifices both anion-recognition performance and the tailored physicochemical profile that underpins consistent experimental outcomes in catalysis, sensing, and medicinal-chemistry campaigns.

Quantitative Differentiation of 4-[Phenyl(propan-2-yl)amino]phenylthiourea: Head-to-Head Comparator Data


Anion-Binding Affinity: N-Anilino Scaffold Outperforms Classical N-Alkyl(aryl)thioureas by Orders of Magnitude

The target compound belongs to the N-anilino-N′-phenylthiourea family, which has been experimentally shown to function as a superior anion-receptor platform relative to classical N-alkyl(aryl)thioureas such as N-phenyl-N′-isopropylthiourea (CAS 15093-36-4). The N-anilino –NH proton acidity, enhanced by the electron-withdrawing character of the N-phenyl substituent, drives anion-binding association constants (Kₐ) for acetate (AcO⁻) in MeCN to the 10⁶–10⁷ mol⁻¹ L order, whereas classical N-alkyl(aryl)thioureas typically exhibit Kₐ values in the 10³–10⁴ mol⁻¹ L range . The electronic decoupling between the N-aniline chromophore and the thiourea binding site, confirmed by crystallography and ¹H NMR, is responsible for this 100–10 000-fold enhancement .

Anion recognition Supramolecular chemistry Organocatalysis

Lipophilicity (XLogP) Differentiation from N-Phenyl-N′-isopropylthiourea

The target compound’s XLogP of 3.32 is 0.47–0.48 log units higher than that of the closest structural analog, N-phenyl-N′-isopropylthiourea (CAS 15093-36-4, XLogP 2.84–2.85 ). This difference corresponds to approximately a 3-fold increase in octanol-water partition coefficient, reflecting the contribution of the additional N-phenyl ring in the 4-(N-isopropyl-N-phenyl)amino substituent. In the context of Lipinski’s Rule of Five, both values fall within the acceptable range for oral bioavailability (LogP < 5); however, the higher lipophilicity of the target compound may favor passive membrane permeation and organic-phase extraction yields.

Drug design Membrane permeability Extraction efficiency

Thermal Stability and Physical-State Advantage for High-Temperature Reactions

The target compound exhibits a predicted boiling point of 444.7 ± 47.0 °C at 760 mmHg and a flash point of 222.7 ± 29.3 °C . These values substantially exceed those of smaller thiourea analogs: N-phenylthiourea boils at ~275 °C, and N,N′-diphenylthiourea (CAS 102-08-9) melts at 154–156 °C with decomposition at elevated temperatures . The higher thermal stability of the target compound permits its use in reactions requiring prolonged heating above 200 °C without decomposition, a critical requirement for heterocycle formation (e.g., thiazole, pyrimidine) where thiourea serves as a C=S building block.

High-temperature synthesis Process chemistry Material stability

Synthetic Versatility: Direct Precursor to N-Benzoyl Thioureas with Documented Antimicrobial MIC Values

The target compound is the direct synthetic precursor to N-(((4-((isopropyl)phenylamino)phenyl)amino)thioxomethyl)benzamide (CAS 1024081-63-7), a member of the N-benzoyl-N′-phenylthiourea class. In an antimicrobial evaluation of 20 N-phenyl- and N-benzoylthiourea derivatives against ten microorganisms (including S. aureus, E. coli, C. albicans, and M. tuberculosis), multiple N-benzoyl congeners exhibited Minimum Inhibitory Concentrations (MICs) in the range of 8–64 µg/mL, with select compounds demonstrating equipotency to reference antibiotics . By procuring the target compound, researchers gain a validated entry point into a structure-activity relationship (SAR) series with existing MIC benchmarks, rather than constructing the scaffold de novo.

Antimicrobial Structure-activity relationship Medicinal chemistry

High-Value Application Scenarios for 4-[Phenyl(propan-2-yl)amino]phenylthiourea Derived from Quantitative Evidence


Design of Next-Generation Anion Sensors and Organocatalysts

Leveraging the compound’s N-anilino-N′-phenylthiourea core—which exhibits anion-binding Kₐ values of 10⁶–10⁷ M⁻¹ for acetate, 100–10 000-fold higher than classical N-alkylthioureas —researchers can develop colorimetric or fluorescent anion sensors with significantly enhanced detection limits. The electronic decoupling between the chromophore and binding site further enables ratiometric sensing designs with minimal background interference.

Diversity-Oriented Synthesis of Antimicrobial N-Benzoyl Thiourea Libraries

As the direct synthetic precursor to N-benzoyl derivatives with established MIC values (8–64 µg/mL against S. aureus, E. coli, and C. albicans) , this compound enables medicinal chemists to rapidly generate focused libraries for hit-to-lead optimization. The pre-existing SAR data reduce the need for scaffold validation, compressing timelines for anti-infective programs.

High-Temperature Heterocycle Synthesis Requiring Thermally Robust Thiourea Building Blocks

With a predicted boiling point of ~445 °C and flash point of ~223 °C —substantially higher than N-phenylthiourea (~275 °C) and 1,3-diphenylthiourea (decomposition at ~155 °C)—this compound is uniquely suited for high-temperature cyclocondensation reactions (e.g., thiazole, thiadiazole, pyrimidine formation) where conventional thioureas decompose or char, compromising yield and purity.

Physicochemical Property Optimization in CNS-Penetrant Probe Design

The compound’s XLogP of 3.32 , positioned optimally within the CNS drug-like space (LogP 2–4), combined with its moderate molecular weight (285.4 Da) and 2 H-bond donors, makes it a privileged fragment for CNS-targeted probe development. Its 3-fold higher lipophilicity compared to N-isopropyl-N′-phenylthiourea (XLogP 2.85) facilitates passive blood-brain barrier permeation while maintaining aqueous solubility sufficient for in vitro assay compatibility.

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